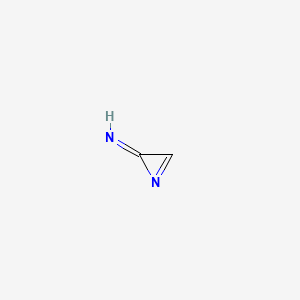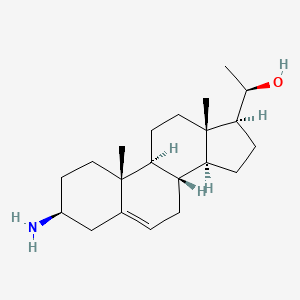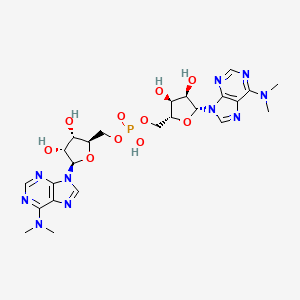
Disulfuro de metil propilo
Descripción general
Descripción
El disulfuro de metil propilo, también conocido como 2,3-ditiahhexano, es un compuesto organosulfurado con la fórmula molecular C4H10S2 y un peso molecular de 122.252 g/mol . Se caracteriza por su olor distintivo que recuerda a las cebollas cocinadas . Este compuesto se encuentra comúnmente en varias especies de Allium, como el ajo y la cebolla, contribuyendo a sus sabores y aromas característicos .
Aplicaciones Científicas De Investigación
El disulfuro de metil propilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Methyl propyl disulfide plays a crucial role in various biochemical reactions, particularly those involving redox processes. It interacts with enzymes and proteins that contain thiol groups, such as thioredoxin and glutathione. These interactions often involve the formation or reduction of disulfide bonds, which are essential for maintaining the structural integrity and function of many proteins . For instance, methyl propyl disulfide can form disulfide bridges with cysteine residues in proteins, thereby influencing their folding and stability .
Cellular Effects
Methyl propyl disulfide has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of the thioredoxin system, which plays a key role in maintaining the redox balance within cells . By interacting with thioredoxin and thioredoxin reductase, methyl propyl disulfide can alter the redox state of the cell, leading to changes in gene expression and cellular metabolism . Additionally, it has been implicated in the process of disulfidptosis, a novel form of programmed cell death characterized by the accumulation of disulfide bonds .
Molecular Mechanism
At the molecular level, methyl propyl disulfide exerts its effects through the formation and reduction of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize protein structures . It can also act as a reducing agent, breaking existing disulfide bonds and thereby altering protein conformation and function . These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl propyl disulfide can vary over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to high temperatures or oxidative environments . Long-term studies have shown that methyl propyl disulfide can have sustained effects on cellular function, particularly in terms of redox balance and protein stability . The exact temporal dynamics of these effects can depend on various factors, including the concentration of the compound and the specific cellular context.
Dosage Effects in Animal Models
The effects of methyl propyl disulfide in animal models can vary significantly with dosage. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
Methyl propyl disulfide is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various sulfur-containing metabolites . These metabolic processes can influence the overall redox state of the cell and affect the levels of other metabolites involved in cellular signaling and metabolism .
Transport and Distribution
Within cells and tissues, methyl propyl disulfide is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum, where it can exert its effects on protein folding and stability .
Subcellular Localization
The subcellular localization of methyl propyl disulfide is crucial for its activity and function. This compound is often found in the endoplasmic reticulum, where it can participate in the formation of disulfide bonds in newly synthesized proteins . It can also localize to other cellular compartments, such as the mitochondria, where it can influence redox balance and metabolic processes . The specific localization of methyl propyl disulfide can be influenced by targeting signals and post-translational modifications that direct it to particular organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El disulfuro de metil propilo se puede sintetizar a través de la reacción de las sales de Bunte con el tiol correspondiente . La reacción típicamente involucra los siguientes pasos:
- Preparación de las sales de Bunte a partir de haluros de alquilo y tiosulfato de sodio.
- Reacción de las sales de Bunte con tioles en condiciones suaves para formar disulfuros.
Métodos de Producción Industrial: La producción industrial del this compound a menudo implica el uso de tioles y disulfuros como materiales de partida. El proceso puede incluir:
- Oxidación catalítica de tioles para formar disulfuros.
- Purificación y aislamiento del compuesto de disulfuro deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones: El disulfuro de metil propilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: Puede reducirse a tioles.
Sustitución: Puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden emplear nucleófilos como alcóxidos y aminas.
Productos Principales:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Tioles.
Sustitución: Diversos disulfuros sustituidos.
Mecanismo De Acción
El mecanismo de acción del disulfuro de metil propilo implica su interacción con varios objetivos y vías moleculares:
Actividad Antimicrobiana: Interfiere con las membranas celulares de las bacterias, lo que lleva a la lisis celular y la muerte.
Actividad Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo en las células.
Actividad Anticancerígena: Induce la apoptosis en las células cancerosas a través de la activación de vías de señalización específicas.
Comparación Con Compuestos Similares
El disulfuro de metil propilo se puede comparar con otros compuestos organosulfurados similares, como:
Disulfuro de dialilo: Se encuentra en el ajo, conocido por sus fuertes propiedades antimicrobianas y anticancerígenas.
Disulfuro de dipropilo: Se encuentra en la cebolla, conocido por su olor y sabor característicos.
Trisulfuro de metil propilo: Similar en estructura pero contiene un átomo de azufre adicional, lo que lleva a diferentes propiedades químicas.
Singularidad: El this compound es único debido a su combinación específica de grupos metil y propil, que contribuyen a su perfil de olor y sabor distintivo. Su presencia en las especies de Allium y sus posibles propiedades terapéuticas lo convierten en un compuesto de gran interés en varios campos de investigación .
Propiedades
IUPAC Name |
1-(methyldisulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c1-3-4-6-5-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCHCUYBORIUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062234 | |
| Record name | Methyl propyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellowish mobile liquid with powerful, penetratating, sulfuraceous-herbaceous, oniony odour | |
| Record name | Methyl propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in ethyl alcohol and oil | |
| Record name | Methyl propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.999 | |
| Record name | Methyl propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2179-60-4 | |
| Record name | Methyl propyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl propyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, methyl propyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl propyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl propyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PROPYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M12K3FU0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl propyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)




![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)




